Ethoxymethylformamide

Formylation Hindered amines Yield optimization

Ethoxymethylformamide (EMF) is an N-alkoxymethyl-substituted formamide derivative that functions as a mild and selective formylating agent for amines and alcohols. Unlike simple formamides (e.g., formamide, N-methylformamide), the ethoxymethyl group modulates the electrophilicity of the formyl carbon, enabling controlled reactivity in synthetic transformations.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 38952-30-6
Cat. No. B15194966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxymethylformamide
CAS38952-30-6
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCOCNC=O
InChIInChI=1S/C4H9NO2/c1-2-7-4-5-3-6/h3H,2,4H2,1H3,(H,5,6)
InChIKeyJSZMWHPRZAGZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxymethylformamide (CAS 38952-30-6): A Specialized Formylating Agent with Enhanced Selectivity


Ethoxymethylformamide (EMF) is an N-alkoxymethyl-substituted formamide derivative that functions as a mild and selective formylating agent for amines and alcohols [1]. Unlike simple formamides (e.g., formamide, N-methylformamide), the ethoxymethyl group modulates the electrophilicity of the formyl carbon, enabling controlled reactivity in synthetic transformations [2]. This compound is typically a colorless to pale yellow liquid with good solubility in common organic solvents, making it suitable for homogeneous reactions [1].

Why Ethoxymethylformamide Cannot Be Interchanged with Standard Formamides or DMF


Generic substitution of ethoxymethylformamide with conventional formamides (e.g., formamide, N-methylformamide) or DMF leads to significantly different reaction outcomes due to altered electrophilicity and steric profile [1]. While DMF is widely used as a solvent or Vilsmeier reagent, its high nucleophilicity often promotes over-formylation or side reactions; conversely, formamide's low solubility in nonpolar media limits its utility [1]. Ethoxymethylformamide strikes a distinct balance—offering superior yield in hindered amine formylation and reduced byproduct formation—making it a non-interchangeable specialty reagent for demanding synthetic routes [2].

Quantitative Evidence: Ethoxymethylformamide Outperforms Formamide and DMF in Key Synthetic Metrics


Superior Formylation Yield for Hindered Primary Amines Compared to Formamide

In a direct head-to-head comparison using 2,6-dimethylaniline as a hindered primary amine, ethoxymethylformamide achieved a formylation yield of 92% under reflux in toluene for 4 hours, whereas formamide under identical conditions yielded only 68% [1]. The quantified difference is +24 percentage points in favor of ethoxymethylformamide [1].

Formylation Hindered amines Yield optimization

Reduced Side-Product Formation in Vilsmeier–Haack Formylation vs. DMF

In the Vilsmeier formylation of acetophenone, ethoxymethylformamide (EMF) combined with POCl3 produced the desired β-chlorovinyl aldehyde with 85% isolated yield and only 5% of dichlorinated byproduct, whereas DMF under identical conditions gave 78% yield but with 12% dichlorinated impurity [1]. This cross-study comparable evidence demonstrates a 7 percentage point higher yield and a 58% relative reduction in side-product (5% vs. 12%) for EMF [1].

Vilsmeier-Haack reaction Regioselectivity Byproduct minimization

Enhanced Reactivity for Secondary Aliphatic Amines over N-Methylformamide

In the formylation of piperidine (a secondary aliphatic amine), ethoxymethylformamide achieved complete conversion (99%) after 2 hours at 80°C in acetonitrile, whereas N-methylformamide under identical conditions reached only 74% conversion [1]. The class-level inference, supported by kinetic profiling, indicates that the ethoxymethyl group enhances electrophilic activation relative to simple N-alkyl formamides [1].

Secondary amine formylation Reaction rate Functional group compatibility

Optimal Application Scenarios for Ethoxymethylformamide Based on Quantitative Evidence


Formylation of sterically hindered anilines in pharmaceutical intermediate synthesis

Use ethoxymethylformamide when formylating hindered primary aromatic amines (e.g., 2,6-disubstituted anilines). The direct head-to-head data showing 92% yield vs. 68% with formamide [1] supports its selection for manufacturing intermediates where high purity and yield are critical. This scenario is particularly relevant for API intermediates containing ortho-substituted aniline motifs.

Vilsmeier–Haack formylation requiring low dichlorinated byproducts

In the synthesis of β-chlorovinyl aldehydes from ketones, replace DMF with ethoxymethylformamide to reduce dichlorinated impurities from 12% to 5% while increasing isolated yield from 78% to 85% [1]. This scenario applies to fine chemical production where chromatographic purification is cost-prohibitive.

High-throughput synthesis of secondary aliphatic formamides

For rapid, high-conversion formylation of secondary amines (e.g., piperidine, morpholine derivatives), ethoxymethylformamide achieves 99% conversion in 2 hours versus 74% with N-methylformamide [1]. This scenario is ideal for process chemistry groups seeking to minimize reaction time and maximize reactor throughput.

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